2-Dehydropantoate

Overview

Description

Mechanism of Action

Target of Action

The primary target of 2-Dehydropantoate is the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolic processes of the organism.

Mode of Action

In some cases, it has been observed that the enzyme this compound 2-reductase, which has been lost from certain genomes, can be functionally replaced with a substrate ambiguous enzyme from another pathway .

Biochemical Pathways

This compound is involved in the biosynthesis of pantothenate (vitamin B5), an essential nutrient . The compound plays a role in the completion of fragmented endosymbiont vitamin biosynthesis pathways by recruitment of a substrate ambiguous enzyme from another pathway .

Result of Action

It is known to play a role in the biosynthesis of essential nutrients like pantothenate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dehydropantoate can be synthesized through the oxidation of pantoate. The reaction typically involves the use of oxidizing agents such as nicotinamide adenine dinucleotide phosphate (NADP+) in the presence of specific enzymes like this compound 2-reductase .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Bacillus subtilis are genetically engineered to overproduce the enzymes required for the biosynthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Dehydropantoate undergoes various chemical reactions, including:

Oxidation: Conversion of pantoate to this compound using NADP+ as an oxidizing agent.

Reduction: Reduction of this compound back to pantoate using NADPH as a reducing agent.

Common Reagents and Conditions:

Oxidation: NADP+, specific oxidoreductase enzymes.

Reduction: NADPH, specific reductase enzymes.

Major Products:

Oxidation: this compound, NADPH, and H+.

Reduction: Pantoate, NADP+.

Scientific Research Applications

2-Dehydropantoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of pantothenate and coenzyme A.

Biology: Studied for its role in metabolic pathways and enzyme mechanisms.

Medicine: Investigated for its potential in developing vitamin B5 supplements and related therapeutic agents.

Industry: Utilized in the production of pantothenate and coenzyme A for various industrial applications.

Comparison with Similar Compounds

Pantoate: A precursor in the biosynthesis of 2-dehydropantoate.

Pantothenate: The end product of the biosynthesis pathway involving this compound.

Coenzyme A: A cofactor synthesized from pantothenate.

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of pantothenate and coenzyme A. Unlike pantoate, which is a precursor, and pantothenate, which is the final product, this compound serves as a critical intermediate that facilitates the conversion process .

Properties

IUPAC Name |

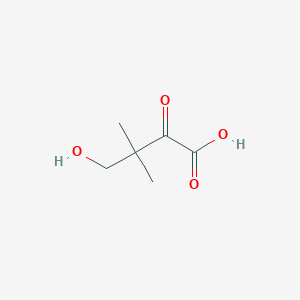

4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVVTUWHANFMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274258 | |

| Record name | Ketopantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-30-4 | |

| Record name | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketopantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dehydropantoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZM7NYS95Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-dehydropantoate and its role in cellular processes?

A1: this compound is a key intermediate in the biosynthesis of pantothenate, also known as vitamin B5. [, ] Pantothenate is essential for all organisms as it forms the core of coenzyme A (CoA), a crucial cofactor involved in numerous metabolic reactions. [, ]

Q2: How does the enzyme this compound 2-reductase (PanE) impact pantothenate synthesis?

A2: PanE catalyzes the conversion of this compound to pantoate, a crucial step in the pantothenate biosynthesis pathway. [, , ] In organisms like Salmonella enterica, disruption of the panE gene reduces CoA levels and can lead to a conditional auxotrophy for 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-P), a precursor for thiamine biosynthesis. [] This highlights the interconnected nature of metabolic pathways.

Q3: Are there alternative enzymes capable of catalyzing the reduction of this compound?

A3: Yes, besides PanE, other enzymes can exhibit this compound 2-reductase activity. For instance, IlvC, primarily known as ketol-acid reductoisomerase, can also function as a this compound 2-reductase. [] Additionally, a novel ketopantoate reductase named PanG has been identified in Francisella tularensis. [] This enzyme is conserved in other pathogenic bacteria and represents an alternative pathway for this compound reduction and pantothenate synthesis in these organisms. []

Q4: How do mutations in genes related to this compound metabolism affect cellular function?

A4: Mutations impacting this compound metabolism can have varied effects. In S. enterica, panE mutants show reduced CoA levels and a conditional HMP-P auxotrophy. [] Suppressor mutations in the ilvY gene, encoding a transcriptional regulator for ilvC, can alleviate this auxotrophy by increasing IlvC levels and thus restoring CoA biosynthesis. []

Q5: How does the deletion of OSW2, another gene potentially related to this compound metabolism, affect yeast sporulation?

A6: OSW2 is a meiosis-induced gene in yeast necessary for proper spore wall formation. [] While osw2Δ spores are mainly sensitive to ether treatment, combining this deletion with deletions of CHS3 (involved in chitosan synthesis) or BIG1 (involved in β-1,6-glucan synthesis) leads to severe sporulation defects. [] This suggests that Osw2, despite its transient presence during sporulation, plays a role in the assembly of the glucan and/or mannan layers of the spore wall, potentially through its putative this compound 2-reductase domain. []

Q6: Are there structural studies on this compound 2-reductase?

A7: Yes, several studies have determined the crystal structures of this compound 2-reductase from various organisms. These include structures from Enterococcus faecalis, Geobacter metallireducens, Bacillus subtilis, Methylococcus capsulatus, Staphylococcus aureus, and Porphyromonas gingivalis. [, , , , , ] These structural insights can be valuable for understanding the enzyme's mechanism and for designing inhibitors targeting this pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)